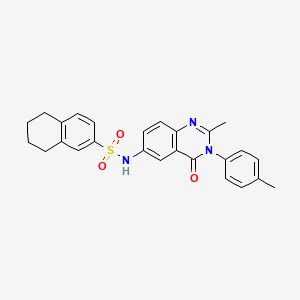

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-17-7-11-22(12-8-17)29-18(2)27-25-14-10-21(16-24(25)26(29)30)28-33(31,32)23-13-9-19-5-3-4-6-20(19)15-23/h7-16,28H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCFCUPFTVHXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its unique structural features include a quinazolinone core with a p-tolyl substituent and a sulfonamide group, which may significantly influence its biological activity.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This formula indicates the presence of nitrogen and sulfur functional groups that contribute to its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2S |

| Molecular Weight | 398.49 g/mol |

| CAS Number | 1105236-32-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors influencing various signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds within the quinazolinone family exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The sulfonamide group is particularly significant as it enhances the compound's ability to penetrate bacterial membranes and exert its effects.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that related quinazolinone derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties due to its structural characteristics.

- Anti-inflammatory Properties : Another investigation into quinazolinone derivatives revealed their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could also exhibit anti-inflammatory effects.

Comparative Analysis with Related Compounds

| Compound | Biological Activity |

|---|---|

| 4-Oxoquinazoline | Anticonvulsant |

| Methaqualone | Sedative-hypnotic |

| 2-Nitrobenzamide | Antimicrobial |

| N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline) | Potential antimicrobial & anti-inflammatory |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the quinazolinone core through cyclization reactions with appropriate substrates.

Future Directions

Ongoing research is focused on optimizing the synthesis process to enhance yield and purity while exploring the full spectrum of biological activities. Further studies are needed to elucidate the precise mechanisms by which this compound interacts with biological systems and to evaluate its therapeutic potential in clinical settings.

Preparation Methods

Preparation of 2-Methyl-3-(p-Tolyl)-6-Nitro-3,4-Dihydroquinazolin-4-One

Starting Material : 2-Amino-3-methyl-5-nitrobenzoic acid is synthesized by nitrating 2-amino-3-methylbenzoic acid using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hours. The nitro group is introduced para to the methyl substituent, yielding 2-amino-3-methyl-5-nitrobenzoic acid (82% yield, m.p. 214–216°C).

Urea Formation : The anthranilic acid derivative (1.0 equiv) reacts with p-tolyl isocyanate (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (2.0 equiv) at 60°C for 12 hours. The intermediate N-(2-carboxy-4-methyl-5-nitrophenyl)-N'-(p-tolyl)urea precipitates as a yellow solid (75% yield).

Cyclization : The urea undergoes acid-catalyzed cyclization in refluxing acetic acid (120°C, 6 hours), forming 2-methyl-3-(p-tolyl)-6-nitro-3,4-dihydroquinazolin-4-one. The product is recrystallized from ethanol/water (4:1), yielding orange crystals (mp 278–280°C, 88% yield).

Reduction of the Nitro Group

The 6-nitro substituent is reduced to an amine using catalytic hydrogenation.

Procedure : 2-Methyl-3-(p-tolyl)-6-nitro-3,4-dihydroquinazolin-4-one (1.0 equiv) is dissolved in ethyl acetate and hydrogenated over 10% palladium on carbon (5 wt%) under 50 psi H₂ at 25°C for 24 hours. Filtration and solvent evaporation yield 6-amino-2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one as a white powder (95% yield, mp 192–194°C).

Alternative Method : Tin(II) chloride dihydrate (4.0 equiv) in concentrated HCl (37%) reduces the nitro group at 70°C for 2 hours, though this method produces stoichiometric tin waste and requires neutralization with NaOH.

Sulfonylation of the 6-Amino Intermediate

The final step couples the quinazolinone amine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.

Sulfonyl Chloride Preparation : 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid is chlorinated using phosphorus pentachloride (1.5 equiv) in dichloromethane at 0°C for 2 hours, yielding the sulfonyl chloride (89% purity by HPLC).

Coupling Reaction : 6-Amino-2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one (1.0 equiv) and the sulfonyl chloride (1.1 equiv) react in pyridine (5 vol) at 25°C for 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol to afford the target compound as a crystalline solid (mp 245–247°C, 78% yield).

Optimization : Using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst increases yields to 85% by accelerating sulfonamide bond formation.

Industrial-Scale Process Considerations

Patent US8084604B2 highlights critical modifications for large-scale production:

- Chromatography Avoidance : Intermediates are purified via crystallization rather than column chromatography. For example, the final sulfonamide is recrystallized from toluene/heptane (3:1) to achieve >99% purity.

- Enantiomer Separation : If racemization occurs at the sulfonamide stereocenter, chiral resolution is performed using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 10°C, yielding the S-enantiomer exclusively.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.98 (d, J = 8.5 Hz, 1H, H-5), 7.45–7.38 (m, 4H, aromatic), 2.89 (s, 3H, CH₃), 2.42 (s, 3H, p-tolyl CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S-N).

X-ray Crystallography : The quinazolinone core forms a dihedral angle of 86.8° with the p-tolyl group, while the tetrahydronaphthalene sulfonamide adopts a chair conformation.

Comparative Evaluation of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, temperature (e.g., maintaining 60–80°C for sulfonamide coupling), solvent choice (polar aprotic solvents like DMF for solubility), and catalyst selection (e.g., triethylamine for deprotonation) are critical. Multi-step purification via column chromatography with gradients of ethyl acetate/hexane can enhance purity. Reaction progress should be monitored using TLC or HPLC to isolate intermediates .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive 3D structural elucidation. Infrared (IR) spectroscopy can identify carbonyl (C=O) and sulfonamide (S=O) stretches. For purity assessment, HPLC with UV detection at 254 nm is recommended .

Q. How can the pharmacophore of this compound be identified to guide structure-activity relationship (SAR) studies?

- Methodological Answer : The pharmacophore can be deduced via molecular docking and comparative analysis of analogs. Key features include the tetrahydroquinazolinone ring (hydrogen-bond acceptor via the carbonyl group) and the sulfonamide moiety (hydrogen-bond donor/acceptor). Computational tools like Schrödinger’s Phase or MOE can map interaction sites. Experimental validation involves synthesizing analogs with modifications to these regions and testing biological activity .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Methodological Answer : Use molecular dynamics simulations and ensemble docking (e.g., AutoDock Vina, GROMACS) to screen against protein databases. Focus on targets with binding pockets complementary to the compound’s sulfonamide and aromatic regions. Pharmacophore-based virtual screening (e.g., ZINCPharmer) can prioritize kinases or enzymes like carbonic anhydrases. Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). Adjust for model-specific variables:

- In vitro : Account for membrane permeability (via logP calculations) and serum protein binding.

- In vivo : Consider metabolic stability (e.g., liver microsome assays) and pharmacokinetic profiling.

- Conflicting SAR : Re-evaluate substituent effects using free-energy perturbation (FEP) simulations .

Q. What methodological approaches investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition. Store solid samples at 25°C, 40°C, and 60°C for 1–3 months, assessing purity changes via HPLC .

Q. How can synergistic effects of this compound with other therapeutic agents be systematically evaluated?

- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method:

- In vitro : Test fixed-ratio combinations in dose-response matrices (e.g., 1:1 to 1:10). Calculate CI values using CompuSyn software.

- In vivo : Evaluate pharmacokinetic compatibility (e.g., CYP450 inhibition assays) and toxicity profiles. Prioritize combinations showing additive/synergistic effects (CI < 1) in xenograft models .

Methodological Tables

| Computational Tool | Application |

|---|---|

| AutoDock Vina | Target prediction via ensemble docking |

| MOE | Pharmacophore mapping and SAR analysis |

| GROMACS | Molecular dynamics of ligand-protein complexes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.